molecular formula C21H30N6O2 B6426658 N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-phenylpentanamide CAS No. 2034210-46-1

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-phenylpentanamide

Cat. No.: B6426658
CAS No.: 2034210-46-1
M. Wt: 398.5 g/mol
InChI Key: AHXRAGSAWGJMOW-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-phenylpentanamide is a synthetic compound characterized by its triazine and morpholine structural components. These features offer diverse chemical and biological functionalities, leading to significant interest in various fields, from medicinal chemistry to industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-phenylpentanamide often involves multi-step processes beginning with the formation of the triazine core. This is typically achieved through a reaction between a suitable amine and a triazine precursor. Morpholine is then introduced under controlled temperature and pH to form the morpholinyl-triazine structure. The final step involves coupling this intermediate with 5-phenylpentanamide under anhydrous conditions, using a condensation agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base to facilitate amide bond formation.

Industrial Production Methods: Industrially, the production of this compound focuses on optimizing yield and purity. High-throughput reactors, controlled environments to maintain constant temperature and pressure, and the use of advanced purification techniques such as chromatography are employed. Scaling up the synthesis requires detailed process engineering to maintain consistent quality across large batches.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions including:

  • Oxidation: : Introducing oxidizing agents can alter the dimethylamino group or the phenyl ring.

  • Reduction: : Reductive conditions might target the triazine ring or convert the morpholine group into other functional groups.

  • Substitution: : This can happen at the morpholine ring or at the aromatic phenyl ring, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas and a catalyst for reductions, oxidizing agents like potassium permanganate for oxidations, and halogenating agents for substitutions.

Major Products: Major products formed from these reactions vary based on the site of reaction. Oxidation can yield N-oxides; reduction can yield amine derivatives; substitution can introduce various functional groups such as halides or alkyl groups into the structure.

Scientific Research Applications

Chemistry: It serves as a precursor or an intermediate in organic synthesis, particularly in the creation of complex molecules for material science and catalysis.

Biology and Medicine: This compound's framework is utilized in drug design due to its potential bioactivity. It is studied for its interactions with various biological targets, including enzymes and receptors.

Industry: Beyond pharmaceuticals, it finds applications in agrochemicals as a part of herbicide or pesticide formulations, and in materials science as a building block for high-performance polymers and specialty coatings.

Mechanism of Action

The compound's mechanism of action depends largely on its intended use. In biological systems, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity. The triazine core allows for interactions with nucleophilic sites in biomolecules, while the morpholine ring can enhance solubility and membrane permeability.

Molecular Targets and Pathways: The molecular targets include various proteins and enzymes where the triazine or morpholine moieties interact with amino acid residues, altering their activity or function. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds: Other compounds with a triazine core include simazine and atrazine, commonly used in agrochemicals. Compounds with morpholine structures include drugs like aminophylline and morphine derivatives.

Uniqueness: Compared to its analogs, N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-phenylpentanamide combines the rigidity and versatility of the triazine ring with the flexibility and bioavailability of the morpholine group, providing a unique blend of chemical and pharmacological properties.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-26(2)20-23-18(24-21(25-20)27-12-14-29-15-13-27)16-22-19(28)11-7-6-10-17-8-4-3-5-9-17/h3-5,8-9H,6-7,10-16H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRAGSAWGJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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